molecular formula C20H28N2O3 B5586825 ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate

ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate

Cat. No. B5586825
M. Wt: 344.4 g/mol
InChI Key: SCSIWGBNEHYZOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reactions, Lewis acid induced decompositions, or reactions with ethylenediamine, among other methods. For example, Gioiello et al. (2011) explored the synthesis of ethyl diazo derivatives via aldol-type condensation and Lewis acid induced decomposition, which provides insights into the mechanistic aspects and factors affecting product distribution in similar molecular frameworks (Gioiello et al., 2011).

Molecular Structure Analysis

The structure of related compounds has been determined through various analytical techniques, including X-ray analysis. For instance, Silaichev et al. (2013) described the crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonanes, providing insight into the molecular geometry and interactions within similar compounds (Silaichev et al., 2013).

Chemical Reactions and Properties

The chemical behavior of compounds within this family can vary significantly based on the functional groups attached and the reaction conditions. For example, ethyl 2-diazo-3-oxopent-4-enoates can undergo Rhodium(II) acetate-catalyzed decomposition to form different products, reflecting the versatile chemical reactivity of these compounds (Taylor & Davies, 1983).

properties

IUPAC Name

ethyl 2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-3-21-15-20(14-17(21)23)10-12-22(13-11-20)18(19(24)25-4-2)16-8-6-5-7-9-16/h5-9,18H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIWGBNEHYZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(C3=CC=CC=C3)C(=O)OCC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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